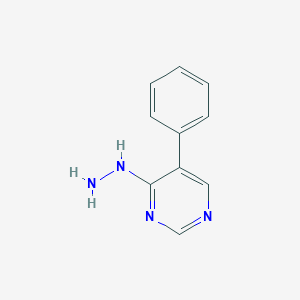

4-Hydrazino-5-phenylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21g/mol |

IUPAC Name |

(5-phenylpyrimidin-4-yl)hydrazine |

InChI |

InChI=1S/C10H10N4/c11-14-10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13,14) |

InChI Key |

OYAWAJSYDFXHKU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CN=CN=C2NN |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CN=C2NN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydrazino 5 Phenylpyrimidine and Its Analogues

Direct Synthetic Pathways to 4-Hydrazino-5-phenylpyrimidine

Direct synthetic routes aim to construct the this compound molecule in a highly convergent manner, often by introducing the hydrazinyl group in a key bond-forming step.

Hydrazinolysis Reactions of Substituted Pyrimidines

Hydrazinolysis is a cornerstone reaction for the synthesis of hydrazinopyrimidines. This nucleophilic substitution reaction involves the treatment of a pyrimidine (B1678525) ring bearing a suitable leaving group at the C4-position with hydrazine (B178648) hydrate (B1144303). The lone pair of electrons on the hydrazine nitrogen attacks the electron-deficient C4 carbon of the pyrimidine ring, leading to the displacement of the leaving group.

The efficiency of the hydrazinolysis reaction is highly dependent on the nature of the leaving group. Common leaving groups employed in the synthesis of 4-hydrazinopyrimidines include halides (e.g., chloro), methylthio (-SMe), and methylsulfonyl (-SO₂Me) groups. For instance, the reaction of 2-(methylthio) or 2-(methylsulfonyl) substituted pyrimidines with hydrazine hydrate effectively yields the corresponding hydrazino derivatives. ekb.egnih.gov The reaction of 4,6-dichloro-2-methylthio-5-phenylpyrimidine (B1593658) with hydrazine hydrate in methanol (B129727) results in the selective substitution of one chloro group to form 4-chloro-6-hydrazino-2-methylthio-5-phenylpyrimidine. prepchem.com Similarly, refluxing 2-hydrazinyl-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitriles can be obtained from the corresponding 2-thiol derivatives upon treatment with hydrazine hydrate in ethanol (B145695). nih.gov

The reaction conditions for hydrazinolysis can vary, but typically involve heating the substituted pyrimidine with an excess of hydrazine hydrate in a protic solvent like ethanol or methanol. nih.govrsc.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot fashion, offer an efficient strategy for the rapid assembly of complex molecules like pyrimidines. organic-chemistry.orgnih.gov While a direct MCR for the synthesis of this compound is not commonly reported, MCRs are instrumental in constructing the core pyrimidine ring, which can then be converted to the target compound.

A prominent example is the Biginelli reaction, which condenses an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones or thiones. mdpi.com These intermediates can then be subjected to further transformations. For example, a one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can yield 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives. researchgate.net These pyrimidine-5-carbonitriles can subsequently be reacted with hydrazine hydrate to produce pyrazolo[3,4-d]pyrimidine derivatives, demonstrating a pathway from an MCR product to a hydrazine-containing fused ring system. researchgate.net

Although this approach is not a direct synthesis of this compound, the ability of MCRs to quickly generate diverse and functionalized pyrimidine scaffolds makes them a vital tool in designing synthetic routes toward this and related analogues. semanticscholar.orgresearchgate.net

Synthesis of this compound from Precursor Molecules

This widely used strategy involves the synthesis of a stable pyrimidine intermediate, which is then converted to the final 4-hydrazino product in a separate, well-defined step.

Conversion of 4-Chloropyrimidine Derivatives

The most common and direct precursor for the synthesis of this compound is 4-chloro-5-phenylpyrimidine (B2940865). The chloro group at the C4-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

The synthesis is typically achieved by refluxing a solution of 4-chloro-5-phenylpyrimidine with hydrazine hydrate in a suitable solvent, such as absolute ethanol. wur.nl The reaction proceeds smoothly to yield this compound after the removal of the solvent and washing with water. wur.nl This method is highly effective due to the high reactivity of the C4-chloro substituent towards nucleophilic attack by hydrazine. The general reaction is shown below:

Starting Material: 4-Chloro-5-phenylpyrimidine

Reagent: Hydrazine hydrate

Solvent: Ethanol

Condition: Reflux

Product: this compound

This robust and high-yielding conversion is a frequently employed step in the synthesis of more complex heterocyclic systems derived from this compound.

Functionalization of Other Substituted Pyrimidine Intermediates

Besides chloro-pyrimidines, other substituted pyrimidines can also serve as effective precursors for the synthesis of this compound and its analogues. The key requirement is the presence of a good leaving group at the C4 position that can be readily displaced by hydrazine.

Examples of other leaving groups include:

Methylsulfonyl Group (-SO₂Me): Ethyl 6-methyl-2-methylsulfonyl-4-phenylpyrimidine-5-carboxylate can be converted to the corresponding 2-hydrazino derivative by reacting with 99% hydrazine hydrate in ethanol at room temperature. nih.gov

Methylthio Group (-SMe): 2-(Methylthio)pyrimidine derivatives can be transformed into their hydrazino counterparts by refluxing with hydrazine hydrate in ethanol. ekb.egijprajournal.com

Alkoxy Groups: In some activated systems, such as 5-nitropyrimidines, methoxy (B1213986) groups can be displaced by hydrazine, although this is less common for non-activated pyrimidines.

| Precursor Leaving Group (at C4) | Starting Material Example | Reagent | Typical Conditions | Reference |

|---|---|---|---|---|

| Chloro (-Cl) | 4-Chloro-5-phenylpyrimidine | Hydrazine hydrate | Ethanol, Reflux, 3h | wur.nl |

| Chloro (-Cl) | 4,6-Dichloro-2-methylthio-5-phenylpyrimidine | Hydrazine hydrate | Methanol, Ice bath, 1h | prepchem.com |

| Methylsulfonyl (-SO₂Me) | Ethyl 6-methyl-2-methylsulfonyl-4-phenylpyrimidine-5-carboxylate | 99% Hydrazine hydrate | Ethanol, Room Temperature, 30 min | nih.gov |

| Methylthio (-SMe) | 2-(Methylthio)pyrimidine-5-carbonitrile derivative | Hydrazine hydrate (80%) | Ethanol, Reflux, 6h | ekb.eg |

| Thiol (-SH) | 2-Thiol-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitrile | Hydrazine hydrate | Ethanol, Reflux | nih.gov |

Optimization of Synthetic Conditions

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters that are often adjusted include temperature, solvent, and the use of catalysts or alternative energy sources.

Temperature: The reaction temperature for hydrazinolysis can range from ice-bath temperatures (0°C) to reflux. prepchem.comwur.nl For the conversion of 4-chloro-5-phenylpyrimidine, refluxing in ethanol is a common condition. wur.nl However, in the synthesis of 2-methoxy-4-hydrazino-5-fluoropyrimidine, the hydrazinolysis step is carried out at room temperature (around 25°C) for approximately 12 hours, which suggests that milder conditions can be effective, especially for more reactive substrates. google.com

Solvent: Protic solvents like ethanol and methanol are the most common choices for hydrazinolysis reactions as they can effectively solvate the reactants and facilitate the reaction. nih.govprepchem.comwur.nl The choice of solvent can influence reaction rates and solubility of the starting materials and products.

Reaction Time: Reaction times can vary significantly, from 30 minutes to several hours. nih.govwur.nl Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to dramatically reduce reaction times. For example, the replacement of a chlorine atom by hydrazine in a pyrimido[4,5-e] google.comthiadiazine system was achieved with high yield using microwave irradiation (300 W), a significant improvement over conventional heating methods. tsijournals.com

Catalytic Strategies for Enhanced Yield and Selectivity

While the direct hydrazination of a halopyrimidine is often efficient, catalytic strategies are primarily employed during the synthesis of the pyrimidine ring precursor to enhance yield and selectivity. These catalytic methods are crucial for constructing the core heterocyclic scaffold with the desired substitution pattern before the introduction of the hydrazino group.

Various catalytic systems have been developed for pyrimidine synthesis. For instance, Lewis acids like Zinc Chloride (ZnCl₂) have been used to catalyze three-component coupling reactions to form substituted pyrimidines. guidechem.com Metal-free carbocatalysts, such as graphite (B72142) oxide, have also been successfully used for the synthesis of pyrimidine derivatives under solvent-free conditions, offering high catalytic activity and eliminating the risk of metal contamination in the final product. nih.gov Iron complexes have been utilized for the modular synthesis of pyrimidines from ketones and amidines through β-C–H bond functionalization, demonstrating broad functional group tolerance and regioselectivity. sci-hub.se

In the context of producing hydrazinopyrimidines, base catalysis is often employed in the final hydrazination step. The use of a base like triethylamine (B128534) facilitates the nucleophilic attack of hydrazine by scavenging the generated HCl, thereby driving the reaction to completion and improving yields. google.com For the synthesis of pyrimido[4,5-d]pyrimidines, a related fused ring system, Ceric Ammonium Nitrate (CAN) has been used as an efficient and eco-friendly catalyst in a one-pot, three-component condensation reaction in water. researchgate.net

Below is a table summarizing catalytic conditions for the synthesis of pyrimidine precursors relevant to this compound.

| Catalyst | Reactants | Product Type | Key Advantages | Ref. |

| Graphite Oxide | Aldehyde, Malononitrile, Amidine | 4-Amino-5-pyrimidinecarbonitriles | Metal-free, Reusable, Solvent-free | nih.gov |

| Iron(II)-complex | Ketones, Aldehydes, or Esters with Amidines | Substituted Pyrimidines | Broad functional group tolerance, Regioselective | sci-hub.se |

| ZnCl₂ | Enamines, Triethyl orthoformate, Ammonium acetate | 4,5-disubstituted Pyrimidines | Three-component coupling | guidechem.com |

| Ceric Ammonium Nitrate (CAN) | Barbituric acid, Urea/Thiourea, Aldehyde | Pyrimido[4,5-d]pyrimidines | Eco-friendly (water solvent), High efficiency | researchgate.net |

| Potassium Carbonate | 4-chloro-pyrazolopyrimidine, Mercaptopyrimidine | Fused Pyrimidine-5-carbonitrile | Effective base catalyst in substitution reaction | ekb.eg |

Green Chemistry and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. For the synthesis of this compound and its analogues, several sustainable approaches have been explored, focusing on alternative energy sources, greener solvents, and catalyst reusability. prepchem.comglobalauthorid.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this domain. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields compared to conventional heating methods. tsijournals.com For example, the reaction of hydrazinopyrimidine with acetyl compounds, which takes 4-5 hours under conventional reflux, can be completed in 4-6 minutes with a higher yield using microwave irradiation. ekb.eg This efficiency minimizes energy consumption and the potential for side-product formation. tsijournals.com

The choice of solvent is another critical aspect of green synthesis. Traditional methods often rely on volatile organic solvents. A greener alternative is the use of water or solvent-free reaction conditions. nih.govresearchgate.net The use of Natural Deep Eutectic Solvents (NADESs), which are mixtures of natural compounds like amino acids and sugars, represents a frontier in green chemistry. mdpi.com These solvents are biodegradable, biocompatible, and can be derived from renewable resources, making them highly desirable for pharmaceutical synthesis. mdpi.com Catalytic reactions performed in water not only reduce the reliance on organic solvents but also simplify workup procedures. rsc.org

The development of reusable catalysts, such as the aforementioned graphite oxide or various nanoparticles, further enhances the sustainability of the synthesis by reducing waste and cost. nih.govnih.gov

The table below highlights some green chemistry approaches applicable to pyrimidine synthesis.

| Green Approach | Specific Method/Catalyst | Reaction Type | Advantages | Ref. |

| Alternative Energy | Microwave Irradiation (200-400 W) | Schiff base formation from hydrazinopyrimidine | Reduced reaction time (hours to minutes), Higher yield | ekb.egtsijournals.com |

| Green Solvents | Water | Three-component synthesis of pyrimidopyrimidinones | Eliminates toxic organic solvents, Eco-friendly | researchgate.net |

| Green Solvents | Natural Deep Eutectic Solvents (NADESs) | Asymmetric catalytic synthesis | Biodegradable, Biocompatible, Renewable source | mdpi.com |

| Reusable Catalyst | Graphite Oxide | Pyrimidine synthesis | Metal-free, Recyclable, Solvent-free conditions | nih.gov |

| Reusable Catalyst | CuO Nanoparticles | Synthesis of 4-Amino-5-pyrimidinecarbonitriles | Mild conditions, Reusable, Aqueous media | nih.gov |

Advanced Reaction Techniques (e.g., Continuous Flow Synthesis)

Continuous flow synthesis has become a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing, particularly for the synthesis of pharmaceutical intermediates. echemi.combeilstein-journals.org This technique involves pumping reagents through a network of tubes or microreactors, where the reaction occurs. The precise control over parameters such as temperature, pressure, and reaction time allows for enhanced safety, improved reproducibility, and easier scalability. researchgate.netrsc.org

For the synthesis of hydrazino-containing compounds, continuous flow offers a particularly safe way to handle potentially hazardous reagents like hydrazine. researchgate.net The small reactor volumes minimize the risk associated with exothermic reactions or unstable intermediates. A patent describes a continuous flow process for the synthesis of phenylhydrazine (B124118) salts, highlighting the industrial applicability of this technology for producing hydrazine-containing building blocks. mdpi.com

The benefits of continuous flow synthesis are summarized below.

| Feature | Advantage | Relevance to this compound Synthesis |

| Precise Control | Improved control over reaction parameters (temperature, pressure, stoichiometry). | Enhanced yield and selectivity; suppression of side reactions. |

| Enhanced Safety | Small reaction volumes; better heat dissipation. | Safe handling of potentially hazardous reagents like hydrazine and exothermic reactions. |

| Scalability | Scaling up by running the system for longer, not by using larger reactors. | Straightforward transition from laboratory-scale synthesis to industrial production. |

| Automation & Integration | Potential for fully automated synthesis and inline purification (telescoping). | Increased efficiency, reduced manual handling, and lower waste generation. nih.govbeilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of 4 Hydrazino 5 Phenylpyrimidine

Nucleophilic Reactivity of the Hydrazino Moiety

The hydrazino group (-NHNH2) of 4-hydrazino-5-phenylpyrimidine is a key functional group that dictates much of its chemical reactivity. This moiety possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The terminal amino group is particularly reactive and readily participates in reactions with electrophilic species.

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The nucleophilic character of the hydrazino group is prominently displayed in its condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. ijprajournal.commdpi.com This reaction typically involves the nucleophilic attack of the terminal nitrogen of the hydrazino group on the electrophilic carbonyl carbon. jmchemsci.comiitk.ac.in The resulting intermediate, a carbinolamine, then undergoes dehydration to yield the stable C=N double bond characteristic of an imine or, in this case, a hydrazone. jmchemsci.com

For instance, the reaction of 1-ethyl-2-hydrazinyl-1,6-dihydro-6-oxo-4-phenylpyrimidine-5-carbonitrile with various aromatic aldehydes in refluxing absolute alcohol leads to the formation of the corresponding 2-(substituted benzylidenehydrazinyl) derivatives. ijprajournal.com The formation of these Schiff bases is confirmed by spectroscopic methods, with the appearance of a characteristic signal for the imine (-C=N-) group. ijprajournal.com

These condensation reactions are often catalyzed by a small amount of acid, such as glacial acetic acid or sulfuric acid, in an alcoholic solvent to accelerate the formation of the hydrazone product and improve the reaction yield. researchgate.net The general mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine (B178648).

The table below summarizes examples of condensation reactions involving hydrazino pyrimidines and carbonyl compounds.

| Hydrazino Pyrimidine (B1678525) Derivative | Carbonyl Compound | Product (Schiff Base) | Reference |

| 1-ethyl-2-hydrazinyl-1,6-dihydro-6-oxo-4-phenylpyrimidine-5-carbonitrile | Aromatic Aldehydes | 2-(Substituted benzylidenehydrazinyl)-1-ethyl-1,6-dihydro-6-oxo-4-phenylpyrimidine-5-carbonitrile | ijprajournal.com |

| 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | Aromatic Aldehydes | Schiff bases of 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | nepjol.info |

| Isatin | Hydrazine Monohydrate | (Z)-3((E)-2-hydroxybenzylidene) hydrazineylidene) indolin-2-one | jmchemsci.com |

Cycloaddition and Annulation Reactions

The hydrazino moiety of this compound can also participate in cycloaddition and annulation reactions, leading to the formation of more complex heterocyclic systems. These reactions are valuable in synthetic organic chemistry for building diverse molecular architectures. Annulation reactions involve the formation of a new ring onto an existing one. mdpi.com For example, a four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles has been developed through a [4+2] annulation reaction. mdpi.com While the specific involvement of this compound in this exact reaction is not detailed, the principle of using pyrimidine derivatives in such annulations is well-established.

In phosphine-catalyzed annulation reactions, various synthons can be generated to construct carbo- and heterocyclic rings. semanticscholar.org These reactions demonstrate the versatility of pyrimidine-based compounds in participating in complex ring-forming processes.

Intramolecular Cyclization and Ring-Closure Reactions

Intramolecular reactions of this compound and its derivatives are crucial for the synthesis of fused heterocyclic systems. These reactions often involve the hydrazino group acting as an internal nucleophile, attacking an electrophilic center within the same molecule to form a new ring.

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines)

A significant application of the reactivity of the hydrazino group is in the synthesis of pyrazolo[3,4-d]pyrimidines. nih.govmdpi.com This fused heterocyclic system is of great interest due to its diverse biological activities. mdpi.com The synthesis often involves the reaction of a 4-hydrazinopyrimidine derivative with a suitable precursor that provides the necessary carbon atoms to complete the pyrazole (B372694) ring.

For example, the reaction of 4-hydrazino-8-(trifluoromethyl)quinoline with reagents like ethoxymethylenecyanoacetate or ethoxymethylenemalononitrile, followed by further transformations, leads to the formation of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov Similarly, heating (4,6-dithioxo-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile with hydrazine hydrate (B1144303) also yields a 4-hydrazinopyrazolo[3,4-d]pyrimidine. grafiati.com

The general mechanism for the formation of the pyrazolo[3,4-d]pyrimidine core from a 4-hydrazinopyrimidine involves the condensation of the hydrazino group with a 1,3-dielectrophilic species, followed by intramolecular cyclization and aromatization.

The table below presents examples of reagents used for the synthesis of pyrazolo[3,4-d]pyrimidines from hydrazino pyrimidines.

| Hydrazino Pyrimidine Derivative | Reagent | Fused Heterocyclic System | Reference |

| 4-hydrazino-8-(trifluoromethyl)quinoline | Ethoxymethylenecyanoacetate | Pyrazolo[3,4-d]pyrimidine derivative | nih.gov |

| 4-hydrazino-8-(trifluoromethyl)quinoline | Ethoxymethylenemalononitrile | Pyrazolo[3,4-d]pyrimidine derivative | nih.gov |

| (4,6-dithioxo-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile | Hydrazine Hydrate | 4-hydrazinopyrazolo[3,4-d]pyrimidine | grafiati.com |

| N-aryl-5-amino-4-cyanopyrazoles | Ethyl imidates | 4-substituted pyrazolo[3,4-d]pyrimidines | researchgate.net |

Synthesis of Pyrimido[5,4-c]benzoxazepins

Another example of intramolecular cyclization leading to a fused heterocyclic system is the synthesis of pyrimido[5,4-c] nih.govgrafiati.combenzoxazepins. The reaction of 4-(2-hydroxyanilino)-2-phenyl-5-pyrimidinecarboxylic acid with acetic anhydride (B1165640) results in the formation of 11-acetyl-2-phenylpyrimido[5,4-c] nih.govgrafiati.combenzoxazepin-5(11H)-one. researchgate.net This reaction demonstrates a ring closure involving the pyrimidine and an adjacent phenyl ring, facilitated by the carboxylic acid and amino functionalities. researchgate.net

Ring Transformations and Rearrangement Mechanisms

The pyrimidine ring itself can undergo transformations and rearrangements under certain reaction conditions. These reactions often involve nucleophilic attack on the pyrimidine ring, leading to ring-opening and subsequent re-cyclization into a different heterocyclic system.

One notable transformation is the conversion of pyrimidines into pyrazoles. nih.govscite.ai For instance, heating pyrimidine with hydrazine at high temperatures can lead to the formation of pyrazole. scite.ai This reaction is believed to proceed through a nucleophilic attack of hydrazine on the pyrimidine ring, followed by ring-opening to an open-chain intermediate, which then cyclizes to form the pyrazole ring. scite.ai The use of N-methylation on the pyrimidine nitrogen can lower the energy barrier for this transformation, allowing the reaction to occur at a lower temperature. scite.ai

Rearrangement reactions, such as the Beckmann rearrangement, involve the conversion of an oxime to an amide under acidic conditions. masterorganicchemistry.com While not a direct reaction of this compound, understanding such rearrangement principles is crucial in predicting potential side reactions or designing synthetic pathways involving related intermediates. Other rearrangements like the Pinacol rearrangement, which involves the transformation of a 1,2-diol to a carbonyl compound, can lead to ring expansion or contraction. libretexts.org

The table below provides examples of ring transformations involving pyrimidine derivatives.

| Starting Pyrimidine Derivative | Reagent/Condition | Product | Reference |

| Pyrimidine | Hydrazine (high temperature) | Pyrazole | scite.ai |

| 4-Phenylpyrimidine (B189444) | Hydrazine | 5-Phenyl-1H-pyrazole | nih.gov |

| 1-Methylpyrimidinium iodide | Hydrazine | Pyrazole | researchgate.net |

| 4-Phenylpyrimidine 1-oxide | 10% Hydrochloric acid (reflux) | 5-Phenylisoxazole | researchgate.net |

Pyrimidine Ring Contraction Reactions

The pyrimidine ring of this compound and its derivatives is susceptible to contraction, most notably forming five-membered heterocyclic rings like pyrazoles and triazoles.

One significant ring contraction occurs when 4-methoxy-5-nitropyrimidine (B8763125) is treated with hydrazine hydrate. Initially, this reaction yields 4-hydrazino-5-nitropyrimidine. However, with an excess of hydrazine hydrate at room temperature, the pyrimidine ring contracts to form 3-amino-4-nitropyrazole. researchgate.net This transformation is notable as it represents an unprecedented mechanism in the conversion of pyrimidines to pyrazoles. researchgate.net

Another example involves the reaction of various 4,6-disubstituted pyrimidines with aqueous hydrazine at high temperatures (210°C), which results in the formation of 3-methyl-1,2,4-triazole. researchgate.net Isotopic labeling experiments in related systems suggest that the C(2)-N(3 or 1)-C(4 or 6)-C(5) fragment of the pyrimidine ring is incorporated into the new triazole ring. researchgate.net

Recent advancements have demonstrated that pyrimidine ring contraction can be achieved under milder conditions by activating the pyrimidine ring. N-methylation or, more effectively, N-triflylation of the pyrimidine nitrogen significantly lowers the LUMO of the ring. escholarship.org This pre-activation facilitates nucleophilic attack by hydrazine, leading to ring contraction to form pyrazoles. escholarship.org For instance, pre-triflylation of 4-phenylpyrimidine allows the contraction to proceed in high yield at 35°C, a significant improvement over methods requiring much higher temperatures. escholarship.org

The table below summarizes key ring contraction reactions involving pyrimidine precursors.

| Starting Material | Reagent(s) | Product(s) | Key Observation |

| 4-Methoxy-5-nitropyrimidine | Excess Hydrazine Hydrate | 3-Amino-4-nitropyrazole | Unprecedented pyrimidine-to-pyrazole transformation. researchgate.net |

| 4,6-Disubstituted Pyrimidines | Aqueous Hydrazine (210°C) | 3-Methyl-1,2,4-triazole | High-temperature reaction involving C-N bond cleavage. researchgate.net |

| 4-Phenylpyrimidine | 1. Tf₂O2. Hydrazine | 3-Phenylpyrazole | N-activation enables mild reaction conditions. escholarship.org |

Anomalous Reactions and Methyl Shifts

In the study of pyrimidine chemistry, "anomalous" reactions refer to outcomes that deviate from the expected straightforward substitution or condensation. Research on related 5-nitropyrimidines reacting with methylhydrazine has revealed such unexpected pathways, including methyl shifts. oregonstate.edu

When 2-substituted-4,6-dimethoxy-5-nitropyrimidines are reacted with methylhydrazine, the expected product is the corresponding 4,6-di(1-methylhydrazino)-5-nitropyrimidine. oregonstate.edu This holds true when the 2-substituent is electron-donating, such as a methoxy (B1213986) or dimethylamino group. oregonstate.edu However, when the 2-substituent is a hydrogen, methyl, or phenyl group, an anomalous reaction occurs, yielding 2-substituted-4-hydrazino-6-hydroxypyrimidines. oregonstate.edu A proposed mechanism for this "anomalous" outcome involves a 1,6-methyl shift from the hydrazino group to the nitro group, facilitated by a transition state where a negative charge develops on the pyrimidine ring. oregonstate.edu The presence of strong electron-donating groups at the 2-position destabilizes this transition state, preventing the methyl shift and allowing the standard substitution reaction to proceed. oregonstate.edu

Dimroth Rearrangements

The Dimroth rearrangement is a significant isomerization reaction in heterocyclic chemistry, particularly for 1,2,4-triazolo[4,3-c]pyrimidines, which can be synthesized from 4-hydrazinopyrimidine derivatives. benthamscience.com This rearrangement involves the reversible opening of the triazole ring followed by re-closure, effectively switching the positions of an endocyclic and an exocyclic nitrogen atom. benthamscience.comwikipedia.org

The reaction of this compound with orthoesters or other one-carbon synthons leads to the formation of a fused 1,2,4-triazolo[4,3-c]pyrimidine system. benthamscience.comnih.gov This kinetically favored product can then undergo a Dimroth-type rearrangement to yield the thermodynamically more stable 1,2,4-triazolo[1,5-c]pyrimidine isomer. benthamscience.com The rearrangement is often facilitated by acidic or basic conditions, heat, or the presence of certain substituents. benthamscience.comresearchgate.net The two isomeric series, [4,3-c] and [1,5-c], can be distinguished by their differing physical properties, such as melting points and NMR chemical shifts. benthamscience.com

The general mechanism involves the opening of the triazole ring to form a diazo intermediate, which allows for bond rotation. wikipedia.org Subsequent ring closure leads to the rearranged, more stable isomer. wikipedia.orgresearchgate.net This rearrangement is a key transformation in the synthesis of various fused pyrimidine heterocyclic systems. nih.gov

Detailed Reaction Mechanism Elucidation

Understanding the intricate mechanisms of the reactions involving this compound is crucial for controlling product formation and designing new synthetic pathways. This involves identifying key intermediates and understanding the influence of the reaction environment.

Identification of Reaction Intermediates

The transformations of this compound and related compounds proceed through several key types of intermediates.

Open-Chain Intermediates : In many ring transformation reactions, such as the Dimroth rearrangement and certain ring contractions, the mechanism involves the initial opening of a heterocyclic ring to form a transient open-chain intermediate. wikipedia.orgwur.nlwur.nl For instance, the Dimroth rearrangement proceeds through a ring-opened diazo species. wikipedia.org In other cases, nucleophilic attack leads to cleavage of a C-N or C-C bond in the pyrimidine ring, forming a linear intermediate which then re-cyclizes to form the final product. wur.nlwur.nl For example, the reaction of 4-chloro-2-phenylpyrimidines with potassium amide in liquid ammonia (B1221849) can yield open-chain products. researchgate.net

σ-Adducts (Meisenheimer-type Complexes) : The reaction of pyrimidines with strong nucleophiles often begins with the formation of a σ-adduct, where the nucleophile adds to an electron-deficient carbon atom of the ring. wur.nlwur.nl The formation of these adducts can be observed using NMR spectroscopy, characterized by a significant upfield shift of the proton at the site of attack. wur.nl In the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism, which is relevant to many pyrimidine transformations, the formation of such a σ-adduct is the first step. wur.nlwur.nl

Azomethine Imines : In the thermal reactions of related 5-[(substituted hydrazono)methyl]-pyrimidinediones, a 1,2-hydrogen shift can occur, leading to the formation of azomethine imine intermediates. oup.com These 1,3-dipolar species are highly reactive and can undergo cycloaddition reactions. oup.com

Homoaromatic Intermediates : In substitution reactions of related nitrogen-rich heterocycles like tetrazines with nucleophiles such as hydrazine, the formation of homoaromatic intermediates has been proposed. wur.nl These intermediates help to explain the observed reaction pathways and product distributions. wur.nl

Role of Solvents and Catalysts in Reaction Pathways

Solvents and catalysts are not merely passive components of the reaction mixture; they actively influence reaction rates, pathways, and selectivity. numberanalytics.comrsc.org

Role of Solvents : The choice of solvent can dramatically alter the course of a reaction.

Polarity : Polar solvents can stabilize charged intermediates and transition states, which can favor polar reaction mechanisms over concerted or radical pathways. numberanalytics.com For example, in the reaction of 2-substituted-4,6-dimethoxy-5-nitropyrimidines with methylhydrazine, using butanol as a solvent instead of ethanol (B145695) increased the yield of the product, indicating a solvent-dependent reaction efficiency. oregonstate.edu

Coordinating vs. Non-coordinating : Solvents can coordinate with catalysts or reactants, altering their reactivity. numberanalytics.comrsc.org In reactions involving metal catalysts, the solvent can occupy coordination sites, influencing the catalyst's activity and selectivity. numberanalytics.com

Protic vs. Aprotic : Protic solvents like water or ethanol can participate directly in the reaction, for instance, by acting as a proton source or shuttle, which can lower activation energy barriers for certain steps. researchgate.net In Dimroth rearrangements, the reaction can be facilitated in both acidic and basic media, where the solvent can play a crucial role in the necessary proton transfer steps. benthamscience.comnih.gov

Role of Catalysts :

Acid/Base Catalysis : Many rearrangements, including the Dimroth rearrangement, are explicitly catalyzed by acids or bases. benthamscience.com The presence of an acid or base facilitates the ring-opening and ring-closing steps by protonating or deprotonating key nitrogen atoms in the heterocyclic system. benthamscience.com

Metal Catalysis : While not predominant in the specific reactions outlined for this compound itself, related pyrimidine chemistry often employs metal catalysts. For instance, palladium-catalyzed cross-coupling reactions are highly dependent on the solvent, with polar solvents often giving higher yields. numberanalytics.com

Brønsted Acid Catalysis : In some organocatalytic transformations, chiral Brønsted acids are used to control selectivity. The solvent can interact with the catalyst and transition state through dispersion forces and hydrogen bonding, subtly tuning the energy difference between competing reaction pathways. nih.gov

The table below illustrates the influence of reaction conditions on product outcomes.

| Reactant | Conditions | Product | Role of Solvent/Catalyst |

| 2-Acetamido-4,6-dimethoxy-5-nitropyrimidine | Methylhydrazine, Pyridine (B92270) | 2-Amino-4-hydrazino-6-hydroxypyrimidine | Pyridine acts as a solvent facilitating an anomalous reaction pathway. oregonstate.edu |

| 4-Hydrazinocyclopenta wikipedia.orgresearchgate.netthieno[2,3-d]pyrimidine | Sodium salts of methyl 4-aryl-2,4-dioxobutanoates | Cyclopenta[4',5']thieno[2',3':4,5]pyrimido[1,6-b] benthamscience.comwikipedia.orgwur.nltriazines | The reaction proceeds via a Dimroth-type rearrangement. researchgate.net |

| 4-Phenylpyrimidine | Tf₂O, then Hydrazine in HFIP | 3-Phenylpyrazole | HFIP (Hexafluoroisopropanol) is a polar, non-coordinating solvent that promotes the contraction. escholarship.org |

Derivatization Strategies and Analogue Synthesis of 4 Hydrazino 5 Phenylpyrimidine

Modifications at the Hydrazino Group

The hydrazino group (-NHNH2) is a key site for derivatization due to its high nucleophilicity. Common modifications include acylation, sulfonylation, and reaction with isothiocyanates, which introduce a variety of functional groups and can lead to the formation of new heterocyclic rings.

Acylation and sulfonylation reactions target the terminal nitrogen of the hydrazino group, introducing acyl or sulfonyl moieties. These reactions are typically performed to alter the electronic and steric properties of the molecule.

Acylation: The reaction of a hydrazino-pyrimidine with acylating agents like ethyl chloroformate results in the formation of the corresponding (ethoxycarbonyl)hydrazino derivative. nih.gov This modification introduces an ester functionality, which can serve as a handle for further synthetic transformations.

Sulfonylation: The hydrazino group can be readily sulfonylated by reacting it with various aryl sulfonyl chlorides in a suitable solvent like dry pyridine (B92270). nih.govmdpi.com This reaction attaches an arylsulfonyl group to the hydrazine (B178648) linker, which can significantly impact the molecule's properties by introducing a bulky, electron-withdrawing group. nih.govmdpi.com These modifications have been shown to influence the biological activity of the resulting compounds, with studies indicating that introducing bulky or electron-withdrawing groups to the hydrazino moiety can sometimes lead to a decrease in certain biological activities. nih.govmdpi.com

Table 1: Examples of Acylation and Sulfonylation Reactions on Hydrazino-Pyrimidines

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate | Ethyl chloroformate | Ethyl 2-[2-(ethoxycarbonyl)hydrazino]-6-methyl-4-phenylpyrimidine-5-carboxylate | nih.gov |

The reaction of hydrazino groups with isothiocyanates is a well-established method for synthesizing thiosemicarbazides. nih.govresearchgate.net These derivatives are valuable intermediates in medicinal chemistry, often used for the preparation of various heterocyclic compounds like thiazoles and triazoles. researchgate.net

The synthesis involves treating the hydrazino-pyrimidine with an appropriate aryl or alkyl isothiocyanate. nih.gov The reaction proceeds readily, often at room temperature, to yield the corresponding N-substituted thiosemicarbazide (B42300) derivative. nih.gov Thiosemicarbazides exist in tautomeric equilibrium with their thiol form. researchgate.net The versatility of this reaction allows for the introduction of a wide array of substituents, depending on the isothiocyanate used. nih.govmdpi.comgoogle.com

Table 2: Synthesis of Thiosemicarbazides from a Hydrazino-Pyrimidine

| Hydrazino-Pyrimidine Derivative | Isothiocyanate Reagent | Resulting Thiosemicarbazide Product | Reference |

|---|---|---|---|

| Ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate | Phenyl isothiocyanate | Ethyl 2-[2-(phenylcarbamothioyl)hydrazino]-6-methyl-4-phenylpyrimidine-5-carboxylate | nih.gov |

Acylation and Sulfonylation of the Hydrazino Nitrogen

Substitutions on the Phenyl Ring and Pyrimidine (B1678525) Core

Modifying the core structure by introducing substituents on the phenyl ring or the pyrimidine ring itself is a key strategy for tuning the molecule's properties. These changes can alter the electronic distribution, solubility, and steric profile of the compound.

The electronic nature of substituents on the phenyl and pyrimidine rings plays a crucial role in the reactivity and biological activity of the molecule.

Phenyl Ring Substitution: The introduction of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -NO2) on the 5-phenyl ring is typically achieved by starting the synthesis with a correspondingly substituted aromatic aldehyde. nih.govrsc.org For instance, research on related pyrimidines has shown that the presence of electron-donating groups on the phenyl ring can enhance certain biological activities compared to derivatives with electron-withdrawing groups. nih.gov Conversely, electron-withdrawing groups can make the pyrimidine ring more susceptible to nucleophilic attack and ring-opening reactions. wur.nl

Pyrimidine Core Substitution: The electronic character of groups on the pyrimidine ring also influences reactivity. Strong electron-donating groups like methoxy (B1213986) (-OCH3) or dimethylamino (-N(CH3)2) can destabilize negatively charged transition states that occur during certain nucleophilic substitution reactions. oregonstate.edu This can alter the reaction pathway, favoring direct substitution over more complex rearrangements. oregonstate.edu

Introducing halogens or amino groups onto the pyrimidine core can provide handles for further functionalization or directly modulate biological activity.

Halogenation: Halogenation of the pyrimidine ring, such as iodination at the C5 position, can be accomplished using reagents like N-iodosuccinimide (NIS) in trifluoroacetic acid. rsc.org The resulting halogenated pyrimidines are valuable intermediates for cross-coupling reactions, such as the Suzuki coupling, to introduce new carbon-carbon bonds. ekb.eg

Amination: Direct amination of the pyrimidine ring is less common than the synthesis of aminopyrimidines from halogenated precursors. The synthesis of 4-hydrazino-5-phenylpyrimidine itself starts from 4-chloro-5-phenylpyrimidine (B2940865). wur.nl The reverse reaction, converting a hydrazino group to an amino group, can be achieved through reductive methods. More complex amination procedures on halogenopyrimidines can occur through different mechanisms, including direct nucleophilic substitution or the S(ANRORC) mechanism, which involves addition, ring-opening, and recyclization. wur.nl

Introduction of Electron-Withdrawing and Electron-Donating Groups

Design and Synthesis of Hybrid Molecules

This compound serves as an excellent building block for creating larger, hybrid molecules. The hydrazino group is the primary reactive site for linking the pyrimidine scaffold to other chemical moieties through condensation reactions.

This strategy involves reacting the hydrazino-pyrimidine with aldehydes or ketones to form hydrazone linkages (-N-N=CH-). This approach has been used to synthesize a variety of molecular hybrids, including those linked to other heterocyclic systems like pyridine. mdpi.com For example, reacting 4,6-dihydrazinopyrimidine with various pyridine aldehydes produces hybrid molecules containing multiple pyridine and pyrimidine rings connected by hydrazone bridges. mdpi.com The synthesis of chromeno[2,3-d]pyrimidin-6-one derivatives from a precursor that is cyclized with hydrazine hydrate (B1144303) is another example of building complex fused systems. acs.org This modular approach allows for the combination of different pharmacophores into a single molecule, a common strategy in drug design. rsc.org

Table 3: Examples of Hybrid Molecule Synthesis via Hydrazone Formation

| Pyrimidine Precursor | Condensation Partner | Hybrid Product Class | Reference |

|---|---|---|---|

| 4,6-Dihydrazino-2-phenylpyrimidine | Pyridine-2-carbaldehyde | 4,6-Bis(2-((E)-pyridin-2-ylmethylene)hydrazinyl)-2-phenylpyrimidine | mdpi.com |

| 4,6-Dihydrazino-2-phenylpyrimidine | 6-Methylpyridine-2-carbaldehyde | 4,6-Bis(2-((E)-(6-methylpyridin-2-yl)methylene)hydrazinyl)-2-phenylpyrimidine | mdpi.com |

Pyrimidine-Containing Schiff Bases

The formation of Schiff bases represents a fundamental derivatization strategy for this compound. This reaction involves the condensation of the primary amino group of the hydrazino moiety with the carbonyl group of various aldehydes and ketones. mdpi.com The process is typically carried out by refluxing the pyrimidine precursor with a slight excess of the chosen aldehyde in a suitable solvent, such as absolute ethanol (B145695), often with a few drops of a catalyst like glacial acetic acid to facilitate the reaction. arabjchem.orgijprajournal.com

This synthesis yields N-benzylidenehydrazinyl derivatives, where the imine (-C=N-) bond is formed, linking the pyrimidine core to a new substituent via the hydrazino bridge. ijprajournal.com The biological and chemical properties of the resulting Schiff base can be systematically modified by varying the substituent on the aromatic ring of the aldehyde. mdpi.com The characterization of these products is routinely confirmed through spectroscopic methods, including IR, which shows the characteristic imine stretch, and ¹H NMR, which confirms the presence of the azomethine proton (-N=CH-). ijprajournal.com

| Reactant (Aldehyde) | Resulting Schiff Base Structure |

| Benzaldehyde | 4-(2-benzylidenehydrazinyl)-5-phenylpyrimidine |

| 4-Chlorobenzaldehyde | 4-(2-(4-chlorobenzylidene)hydrazinyl)-5-phenylpyrimidine |

| 4-Methoxybenzaldehyde | 4-(2-(4-methoxybenzylidene)hydrazinyl)-5-phenylpyrimidine |

| 4-Nitrobenzaldehyde | 4-(2-(4-nitrobenzylidene)hydrazinyl)-5-phenylpyrimidine |

This table illustrates the general structure of Schiff bases synthesized from this compound and various substituted benzaldehydes.

Pyrimidine-Pyrazole Hybrid Systems

The hydrazino group of this compound is an ideal synthon for the construction of pyrazole (B372694) rings, leading to the formation of pyrimidine-pyrazole hybrid molecules. These bicyclic systems are typically synthesized through cyclocondensation reactions with 1,3-dielectrophilic reagents, such as β-dicarbonyl compounds or their equivalents. miami.edu For instance, reacting this compound with a β-ketoester like ethyl acetoacetate (B1235776) or with acetylacetone (B45752) in a solvent such as ethanol or acetic acid under reflux conditions leads to the formation of a pyrazolo[3,4-d]pyrimidine core.

In this reaction, the more nucleophilic terminal nitrogen of the hydrazino group initially attacks one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to yield the stable fused aromatic pyrazole ring. The specific substitution pattern on the resulting pyrazole ring is determined by the choice of the 1,3-dicarbonyl compound. ekb.eg This strategy provides a direct route to novel heterocyclic scaffolds where the pyrimidine and pyrazole rings are annulated. tandfonline.com

| Reagent | Resulting Hybrid System |

| Acetylacetone | 1,3-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine |

| Ethyl Acetoacetate | 3-Methyl-6-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one |

| Diethyl Malonate | 6-Phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidine-3,4-dione |

| Malononitrile | 3-Amino-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile |

This table showcases representative pyrimidine-pyrazole hybrid systems synthesized from this compound.

Pyrimidine-Thiazole and Other Heterocyclic Fusions

The synthesis of pyrimidine-thiazole fused systems from this compound typically involves a multi-step approach. A common strategy is to first convert the hydrazino group into a thiosemicarbazide. This is achieved by reacting the hydrazinopyrimidine with an appropriate isothiocyanate. The resulting pyrimidinyl-thiosemicarbazide intermediate contains the requisite N-C-S framework for thiazole (B1198619) ring formation.

Subsequently, this intermediate can undergo a Hantzsch-type cyclization with α-halocarbonyl compounds, such as phenacyl bromides or ethyl bromoacetate. biointerfaceresearch.com This reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon of the α-halocarbonyl, followed by intramolecular condensation to form the thiazole ring, yielding a thiazolyl-hydrazinyl-pyrimidine derivative. Depending on the specific reagents and reaction conditions, this can also lead to fused systems like thiazolo[3,2-a]pyrimidines. biointerfaceresearch.com Alternative pathways can lead to the formation of other fused heterocycles; for example, reaction with carbon disulfide can produce intermediates for creating fused triazole-thiones. nih.govmdpi.com

| Step 1 Reagent | Intermediate | Step 2 Reagent (α-halocarbonyl) | Final Product |

| Phenyl isothiocyanate | 1-(5-phenylpyrimidin-4-yl)-4-phenylthiosemicarbazide | 2-Chloroacetone | 4-Hydrazinyl-N-(4-methylthiazol-2-yl)-5-phenylpyrimidine |

| Methyl isothiocyanate | 4-Methyl-1-(5-phenylpyrimidin-4-yl)thiosemicarbazide | Phenacyl bromide | N-(4-phenylthiazol-2-yl)-4-hydrazinyl-5-phenylpyrimidine |

| Carbon Disulfide | (5-phenylpyrimidin-4-yl)hydrazinecarbodithioic acid | Ethyl bromoacetate | 2-((5-phenylpyrimidin-4-yl)hydrazono)thiazolidin-4-one |

This table outlines a plausible synthetic pathway for creating pyrimidine-thiazole derivatives starting from this compound.

Development of Bicyclic and Polycyclic Derivatives from this compound Precursors

The this compound scaffold is a cornerstone for the synthesis of a variety of bicyclic and polycyclic heterocyclic systems. The hydrazino moiety provides a reactive site for annulation reactions, where a new ring is fused onto the pyrimidine core. researchgate.net The nature of the resulting fused system is dictated by the cyclizing agent employed.

One of the most common applications is the synthesis of pyrazolo[3,4-d]pyrimidines, as detailed previously. nih.gov Beyond that, the hydrazino group is a key precursor for constructing fused 1,2,4-triazole (B32235) rings, leading to triazolopyrimidine systems. For example, heating this compound with formic acid or triethyl orthoformate results in the formation of a arabjchem.orgtandfonline.comCurrent time information in Bangalore, IN.triazolo[4,3-c]pyrimidine ring system. ekb.eg Reaction with cyanogen (B1215507) bromide can yield an aminotriazolopyrimidine derivative. This type of Dimroth-like rearrangement and cyclization is a powerful tool in heterocyclic synthesis. clockss.org

Furthermore, reaction with bifunctional reagents can lead to the formation of six-membered rings fused to the pyrimidine. For instance, condensation with 1,3-dicarbonyl compounds can yield pyrimido[4,5-c]pyridazine (B13102040) derivatives. The reaction of a hydrazinopyrimidine with 1,2-dibromoethane (B42909) has been shown to produce pyrimido[2,1-c] arabjchem.orgtandfonline.comCurrent time information in Bangalore, IN.triazine derivatives. researchgate.net These synthetic routes highlight the versatility of this compound as a building block for complex, multi-ring structures. rsc.org

| Cyclizing Agent | Resulting Fused Ring System | Bicyclic/Polycyclic Structure Name |

| Triethyl orthoformate | Fused 1,2,4-Triazole | 5-Phenyl- arabjchem.orgtandfonline.comCurrent time information in Bangalore, IN.triazolo[4,3-c]pyrimidine |

| Carbon disulfide | Fused 1,2,4-Triazole-thione | 5-Phenyl- arabjchem.orgtandfonline.comCurrent time information in Bangalore, IN.triazolo[4,3-c]pyrimidine-3-thiol |

| Ethyl acetoacetate | Fused Pyrazole | 3-Methyl-6-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one |

| Phosgene or equivalent | Fused 1,2,4-Triazinone | 5-Phenyl-2H- arabjchem.orgtandfonline.comCurrent time information in Bangalore, IN.triazino[4,3-c]pyrimidin-3(4H)-one |

| 1,2-Dibromoethane | Fused 1,2,4-Triazine | 2,3-Dihydro-8-phenyl-pyrimido[2,1-c] arabjchem.orgtandfonline.comCurrent time information in Bangalore, IN.triazine |

This table summarizes the formation of various bicyclic and polycyclic systems from this compound.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental NMR data for 4-Hydrazino-5-phenylpyrimidine is not available in the surveyed literature. The elucidation of its precise chemical structure would rely on a combination of one-dimensional and two-dimensional NMR techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons of the phenyl ring, the pyrimidine (B1678525) ring, and the hydrazino group (-NHNH₂). The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the pyrimidine ring. The protons of the hydrazino group would likely appear as broad signals and their chemical shift would be sensitive to solvent and temperature. Their integration value would correspond to three protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

In a ¹³C NMR spectrum, separate signals would be anticipated for each unique carbon atom in the phenyl and pyrimidine rings. The carbon atom attached to the hydrazino group would exhibit a characteristic chemical shift. General chemical shift ranges for carbons in aromatic and heterocyclic systems are well-established. chemguide.co.uk

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to identify adjacent protons within the phenyl and pyrimidine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between carbons and protons over two or three bonds, which is crucial for identifying the connectivity between the phenyl and pyrimidine rings and the position of the hydrazino substituent.

Vibrational Spectroscopy

While specific spectra for this compound are not published, the expected vibrational modes can be inferred from the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum is expected to display characteristic absorption bands that confirm the presence of the key functional groups. vandanapublications.comvandanapublications.com

| Functional Group | Expected Vibrational Mode | **Anticipated Wavenumber (cm⁻¹) ** |

| Hydrazino (N-H) | N-H stretching | 3200-3400 (likely multiple bands, may be broad) |

| N-H bending (scissoring) | 1590-1650 | |

| Aromatic C-H | C-H stretching | 3000-3100 |

| C-H out-of-plane bending | 690-900 | |

| Pyrimidine Ring | C=N stretching | 1500-1600 |

| Ring stretching vibrations | 1400-1580 | |

| Phenyl Ring | C=C stretching | ~1450 and ~1600 |

This table is predictive and based on characteristic frequencies for the functional groups.

The N-H stretching vibrations of the hydrazino group are particularly diagnostic. researchgate.net The region of aromatic C-H bending can help confirm the substitution pattern on the phenyl ring.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. renishaw.com The spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes of the phenyl and pyrimidine rings. The N-N single bond of the hydrazine (B178648) moiety may also be Raman active. researchgate.net Differences between FT-IR and Raman spectra can aid in a more complete structural assignment. americanpharmaceuticalreview.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of pyrimidine derivatives and for deducing their structure through fragmentation analysis. In the analysis of pyrimidine compounds, Electrospray Ionization (ESI) is a commonly employed technique, which often results in the observation of the protonated molecule [M+H]⁺. mdpi.com This allows for the precise determination of the molecular mass.

For instance, in the characterization of various ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylates, ESI-MS consistently identified the [M+H]⁺ peak, confirming their respective molecular weights. mdpi.com Similarly, studies on other pyrimidine derivatives have utilized mass spectrometry to confirm their structures, often in conjunction with other spectroscopic methods like NMR and IR. nih.govgrafiati.com

The fragmentation patterns observed in mass spectra provide valuable structural information. While detailed fragmentation analysis for this compound itself is not extensively documented in the provided results, the fragmentation of related structures, like benzophenone (B1666685) hydrazones, has been studied. researchgate.net The analysis of fragment ions helps in identifying the different components of the molecule and their connectivity. Advanced techniques like tandem mass spectrometry (MS/MS or MSⁿ) can further elucidate complex fragmentation pathways by isolating a specific ion and subjecting it to further fragmentation. researchgate.netmdpi.com This method is crucial for distinguishing between isomers and understanding the structural integrity of the molecule. mdpi.com

Table 1: Mass Spectrometry Data for Related Pyrimidine Derivatives

| Compound | Ionization Method | Observed m/z [M+H]⁺ | Calculated m/z [M+H]⁺ | Reference |

| Ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate | ESI | 365.1293 | 365.1318 | mdpi.com |

| Ethyl 4-(ethylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate | ESI | 286.1598 | 286.1550 | mdpi.com |

| Ethyl 4-methyl-2-phenyl-6-(propylamino)pyrimidine-5-carboxylate | ESI | 300.1726 | 300.1707 | mdpi.com |

| Ethyl 4-[(2-hydroxyethyl)amino]-6-methyl-2-phenylpyrimidine-5-carboxylate | ESI | 302.1482 | 302.1499 | mdpi.com |

| Ethyl 4-(cyclohexylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate | ESI | 314.1836 | 314.1863 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher one. libretexts.org For aromatic and heterocyclic compounds like this compound, the most significant transitions are typically π → π* and n → π*. The pyrimidine ring and the phenyl group constitute a conjugated π-system, which influences the wavelength of maximum absorption (λmax). libretexts.org

The electronic transitions in aromatic compounds like benzene (B151609) give rise to characteristic absorption bands. When substituents are added to the benzene ring or within a heterocyclic system, these absorption bands can shift. In substituted pyrimidines, the position and intensity of these bands are dependent on the nature and position of the substituents.

For example, theoretical calculations on related molecules have been used to predict electronic transitions. A study on 4-fluoro-4-hydroxybenzophenone showed an intense electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The λmax values are also influenced by the solvent used for the analysis. researchgate.net While specific UV-Vis data for this compound is not detailed in the search results, the general principles suggest that its spectrum would be characterized by absorptions related to the phenyl and pyrimidine chromophores.

Table 2: Predicted Electronic Transitions for a Related Compound

| Transition | Wavelength (λ) | Oscillator Strength (f) | Major Contribution | Reference |

| Gas Phase | 286.6 nm | 0.287 | HOMO→LUMO (60%), HOMO-1→LUMO (28%) | researchgate.net |

Data for 4-fluoro-4-hydroxybenzophenone

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

Numerous studies on pyrimidine derivatives report elemental analysis data to confirm the successful synthesis of the target compounds. nih.govijpsr.com For a wide range of synthesized pyrimidine-based compounds, the experimentally determined percentages of C, H, and N were found to be in close agreement (typically within ±0.4%) with the calculated values, thereby verifying their molecular formulas. nih.govijpsr.com

Table 3: Elemental Analysis Data for Various Pyrimidine Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 4,9-dimethyl-7-phenyl-(3H) pyrimido[3,2-b]-1,2,4,5-tetrazine | C₁₃H₁₃N₅ | C: 65.27, H: 5.43, N: 29.28 | C: 65.20, H: 5.50, N: 29.80 | nih.gov |

| N⁵-(4-methoxybenzylidene)-N²,N²-dimethyl-N⁴-phenylpyrimidine-2,4,5-triamine | C₂₀H₂₁N₅O | C: 71.04, H: 5.30, N: 18.41, O: 5.26 | C: 71.06, H: 5.32, N: 18.40, O: 5.23 | ijpsr.com |

| N⁵-(4-methylbenzylidene)-N²,N²-dimethyl-N⁴-phenylpyrimidine-2,4,5-triamine | C₂₀H₂₁N₅ | C: 72.48, H: 6.39, N: 21.13 | C: 72.47, H: 6.35, N: 21.12 | ijpsr.com |

| N⁵-(4-chlorobenzylidene)-N²,N²-dimethyl-N⁴-phenylpyrimidine-2,4,5-triamine | C₁₉H₁₈ClN₅ | C: 64.86, H: 5.16, Cl: 10.08, N: 19.91 | C: 64.84, H: 5.17, Cl: 10.12, N: 19.93 | ijpsr.com |

| 2-(4-(dodecyloxy)phenyl)-4,6-dihydrazinylpyrimidine derivative | C₂₂H₃₄N₆O | C: 65.97, H: 9.06, N: 20.98, O: 3.99 | C: 65.94, H: 9.01, N: 20.96, O: 4.01 |

Advanced Spectroscopic Methods (e.g., Vibrational Circular Dichroism (VCD))

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique provides detailed three-dimensional structural information, as it is sensitive to the mutual orientation of different functional groups within the molecule. wikipedia.org VCD is particularly valuable for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.gov

The application of VCD involves comparing the experimental spectrum to a spectrum predicted by quantum-mechanical calculations, often using Density Functional Theory (DFT). wikipedia.orgnih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration. nih.gov While there is no specific mention in the search results of VCD being applied to this compound, this technique would be highly relevant if chiral derivatives of this compound were to be synthesized. The methodology has been successfully used for a variety of complex molecules, including natural products and pharmacologically active compounds. nih.gov The development of computational methods, such as the Activity Weighted Velocities (AWV) approach, continues to improve the accuracy and efficiency of simulating VCD spectra from molecular dynamics trajectories. ru.nl

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of pyrimidine (B1678525) derivatives. nrel.govrsc.orgcopernicus.org These calculations provide a theoretical framework for interpreting experimental data and predicting molecular behavior.

The geometry of a molecule can be optimized using methods like DFT to find its most stable three-dimensional structure. researchgate.net For molecules with flexible bonds, such as the hydrazino group in 4-Hydrazino-5-phenylpyrimidine, conformational analysis is crucial. This analysis identifies different spatial arrangements of the atoms (conformers) and their relative energies. researchgate.netwayne.edu Studies on related hydrazine (B178648) derivatives have shown that multiple conformers can exist due to rotation around the N-N and C-N bonds. researchgate.netmdpi.com For instance, N-acylhydrazones, which share the hydrazine moiety, can exist as stereoisomers (E/Z) and conformers (syn/anti-periplanar) that can be identified through techniques like NMR spectroscopy and supported by computational analysis. researchgate.netmdpi.com In some cases, the presence of specific conformers is influenced by intramolecular hydrogen bonding. researchgate.net

| Parameter | Calculated Value (Å or °) |

|---|---|

| Dihedral Angle (Phenyl-Pyridine) | 53.48 (5) |

| Dihedral Angle (Phenyl-Pyridine) | 50.80 (5) |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orgd-nb.info The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. malayajournal.orgnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

For pyrimidine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl and pyrimidine rings, while the LUMO may be distributed over the pyrimidine ring and its substituents. malayajournal.org The HOMO-LUMO gap can be tuned by altering the molecular structure, for example, by introducing different substituent groups. nih.gov In donor-π-acceptor systems, the HOMO-LUMO gap can be systematically reduced, which is a key strategy in designing materials with specific electronic properties. nih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and intramolecular hydrogen bonding within a molecule. nih.govnih.gov It provides a detailed picture of the electron density distribution and the nature of chemical bonds. faccts.de NBO analysis can reveal stabilizing interactions, such as those arising from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. nih.gov

In molecules containing groups capable of hydrogen bonding, like the hydrazino group, NBO analysis can quantify the strength of these interactions. nih.gov For example, studies on similar heterocyclic compounds have used NBO analysis to confirm the presence and stability of intermolecular and intramolecular hydrogen bonds, which significantly influence the molecular structure and properties. nih.gov

Quantum chemical calculations are widely used to predict various spectroscopic properties, including infrared (IR), Raman, UV-Vis, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.netresearchgate.net Theoretical calculations of vibrational frequencies (IR and Raman) can aid in the assignment of experimental spectra. researchgate.netcore.ac.ukosti.gov By comparing the calculated and experimental spectra, a detailed understanding of the vibrational modes of the molecule can be achieved. researchgate.net

Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be calculated. researchgate.netwsu.edumdpi.com These calculations are valuable for confirming molecular structures and understanding the electronic environment of different atoms. researchgate.net Time-dependent DFT (TD-DFT) is often employed to calculate electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. researchgate.net

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT) |

|---|---|---|---|

| CH Stretching | 3026, 3058, 3086 | 3033, 3068 | 3048, 3056, 3060, 3069, 3079, 3087, 3101, 3102 |

| Aromatic Ring Stretching (CC, NC) | 1569, 1540, 1436, 1339 | - | - |

Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. These descriptors include chemical hardness, softness, electronegativity, and the electrophilicity index. researchgate.net Chemical hardness is a measure of the resistance to change in electron distribution, while softness is its inverse. Electronegativity describes the ability of a molecule to attract electrons. These parameters are calculated from the HOMO and LUMO energies.

The Molecular Electrostatic Potential (MEP) is another important descriptor that maps the electrostatic potential onto the electron density surface of a molecule. malayajournal.org The MEP surface visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, providing insights into its reactive sites for electrophilic and nucleophilic attack. malayajournal.org

| Descriptor | Formula |

|---|---|

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / η |

| Electronegativity (χ) | (I + A) / 2 |

| Electrophilicity Index (ω) | χ² / (2η) |

I and A represent the ionization potential and electron affinity, respectively, which can be approximated by the negative of the HOMO and LUMO energies.

Molecules with extended π-conjugated systems and significant charge transfer characteristics can exhibit nonlinear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational methods can be used to calculate the dipole moment, polarizability, and hyperpolarizability of a molecule. acs.org Studies on pyrimidine derivatives have shown that they can possess substantial NLO responses, making them potential candidates for NLO materials. acs.org The magnitude of the NLO response is often related to the extent of intramolecular charge transfer, which can be analyzed through FMOs and MEP surfaces.

Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electronegativity, Molecular Electrostatic Potential)

Molecular Dynamics (MD) Simulations for Conformational Space and Stability

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and stability. nih.govresearchgate.net These simulations track the movements of atoms and molecules over time, revealing the various shapes (conformations) a molecule can adopt and the energetic favorability of each. cresset-group.com This understanding is crucial as the three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity and biological activity. researchgate.netcresset-group.com

For molecules like this compound, MD simulations can explore the rotational freedom around the bond connecting the phenyl and pyrimidine rings, as well as the conformational dynamics of the hydrazino group. The stability of different conformers is assessed by analyzing the simulation trajectory, identifying low-energy states that are more likely to be populated. cresset-group.com Factors such as intramolecular hydrogen bonding and steric hindrance between the substituent groups play a significant role in determining the preferred conformation.

Recent advancements in MD simulation techniques, including the use of enhanced sampling methods, allow for a more thorough exploration of the conformational space, overcoming energy barriers to reveal a wider range of possible structures. frontiersin.orgbiorxiv.org Constant pH MD simulations can also be employed to understand how the protonation state of the hydrazino group, which is sensitive to the surrounding pH, influences the molecule's conformation and stability. nih.gov The insights gained from these simulations are vital for understanding how this compound and its derivatives might interact with biological targets, as the molecule may need to adopt a specific conformation to bind effectively. cresset-group.commdpi.com

Studies on related heterocyclic systems have demonstrated the power of MD simulations in assessing the stability of protein-ligand complexes. researchgate.netresearchgate.netijbiotech.com For instance, simulations can reveal how a ligand stabilizes a particular protein conformation upon binding. researchgate.net By calculating parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can quantify the stability of the molecule and its complexes over the simulation time. mdpi.comijbiotech.com

Molecular Docking Studies (In silico prediction of molecular interactions with biological targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sphinxsai.com This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target, such as a protein or nucleic acid, to identify potential drug candidates. creative-biolabs.com For this compound and its derivatives, molecular docking provides a means to hypothesize their potential biological activities by examining their binding affinity and interaction patterns with various macromolecular targets. sphinxsai.commdpi.com

The process involves placing the ligand (e.g., a derivative of this compound) into the binding site of a target protein and evaluating the "goodness-of-fit" using a scoring function. This function estimates the binding free energy, with lower scores generally indicating a more stable complex and higher binding affinity. bohrium.com The predicted binding mode reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.

For example, derivatives of pyrimidine have been subjected to molecular docking studies to explore their potential as antimicrobial agents. sphinxsai.com In one study, novel pyrimidine derivatives were docked against an antimicrobial peptide to understand their binding patterns. sphinxsai.com Similarly, hybrid 4,6-dihydrazone pyrimidine derivatives were docked with DNA to investigate their binding mechanism, suggesting that they bind via groove binding and partial intercalation. mdpi.com Other research has used molecular docking to identify potential inhibitors for targets like VEGFR-2, a key protein in angiogenesis, and dihydrofolate reductase (DHFR), an enzyme crucial for malaria parasites. rsc.orghuji.ac.il

The results from molecular docking studies can guide the design of new derivatives with improved potency and selectivity. By understanding the structure-activity relationships (SAR) derived from these in silico predictions, chemists can rationally modify the lead compound to enhance its interactions with the target, leading to the development of more effective therapeutic agents. nih.gov

Table 1: Examples of Molecular Docking Studies with Pyrimidine Derivatives

| Derivative Class | Biological Target | Key Findings |

|---|---|---|

| Novel Pyrimidine Derivatives | Antimicrobial Peptide (PDB: 2L24) | Investigation of binding patterns for antimicrobial activity. sphinxsai.com |

| 4,6-Dihydrazone Pyrimidine Derivatives | DNA | Binding occurs through groove binding and partial intercalation, suggesting a mechanism for antitumor activity. mdpi.com |

| Pyrimidine-5-carbonitrile Derivatives | VEGFR-2 TK (PDB ID 1YWN) | Docking studies showed similar binding modes to the known inhibitor sorafenib, correlating with their cytotoxic activities. rsc.org |

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the intricate step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.orgscielo.br By using quantum chemical methods like Density Functional Theory (DFT), researchers can model the structures and energies of reactants, intermediates, transition states, and products. orientjchem.orgrsc.org This allows for the determination of activation energies and reaction energies, providing a detailed understanding of the reaction's feasibility and kinetics.

For reactions involving this compound, computational studies can shed light on its synthesis and subsequent chemical transformations. For instance, the synthesis of the core pyrimidine ring often proceeds via a multicomponent reaction like the Biginelli reaction. sphinxsai.commdpi.com Computational analysis can clarify the mechanism of such reactions, including the sequence of bond formations and the role of catalysts. mdpi.com

Furthermore, the reactivity of the hydrazino group in this compound can be explored computationally. For example, its condensation with aldehydes or ketones to form hydrazones, or its cyclization to form fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, can be modeled. nih.govnih.gov These studies can predict the most likely reaction pathway by comparing the energy barriers of competing mechanisms. rsc.orgoregonstate.edu

Recent computational studies have highlighted the importance of considering the solvent effects and the role of non-covalent interactions in reaction mechanisms. rsc.orgscielo.br By including these factors in the calculations, a more accurate picture of the reaction in a realistic chemical environment can be obtained. The insights gained from these computational elucidations are invaluable for optimizing reaction conditions, predicting the formation of byproducts, and designing novel synthetic routes to access new derivatives of this compound. orientjchem.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrimidine |

| Hydrazone |

| Pyrazolo[3,4-d]pyrimidine |

| Sorafenib |

| Dihydropyrimidinone |

| VEGFR-2 |

Applications in Medicinal Chemistry Research Excluding Clinical Human Trials

In vitro Biological Activity Screening of 4-Hydrazino-5-phenylpyrimidine Derivatives

The inherent reactivity of the hydrazino group in the this compound core allows for facile chemical modification, leading to the generation of large libraries of derivatives, such as hydrazones, pyrazoles, and fused heterocyclic systems like triazolopyrimidines. These libraries are then subjected to various in vitro assays to identify compounds with promising biological activities.